1-Isocyanato-4-[(propan-2-yl)sulfanyl]benzene
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Overview
Description
Benzene, 1-isocyanato-4-[(1-methylethyl)thio]- is an organic compound characterized by the presence of an isocyanate group and a thioether group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-isocyanato-4-[(1-methylethyl)thio]- typically involves the reaction of 4-[(1-methylethyl)thio]aniline with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the desired isocyanate compound.
Industrial Production Methods
On an industrial scale, the production of Benzene, 1-isocyanato-4-[(1-methylethyl)thio]- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the toxic nature of phosgene and the reactive intermediates involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-isocyanato-4-[(1-methylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isocyanate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The isocyanate group can react with nucleophiles such as alcohols or amines to form urethanes or ureas, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alcohols, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Urethanes, ureas.
Scientific Research Applications
Benzene, 1-isocyanato-4-[(1-methylethyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and coatings due to its ability to form strong covalent bonds with various substrates.
Mechanism of Action
The mechanism of action of Benzene, 1-isocyanato-4-[(1-methylethyl)thio]- involves the reactivity of the isocyanate group, which can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This reactivity allows it to modify the function of these molecules, making it useful in biochemical studies and drug development. The thioether group can also participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-isocyanato-4-methyl-: Similar structure but lacks the thioether group.
Benzene, 1-isocyanato-4-methoxy-: Contains a methoxy group instead of a thioether group.
Benzene, 1,3-bis(1-isocyanato-1-methylethyl)-: Contains two isocyanate groups and lacks the thioether group.
Uniqueness
Benzene, 1-isocyanato-4-[(1-methylethyl)thio]- is unique due to the presence of both an isocyanate group and a thioether group. This combination of functional groups imparts distinct chemical reactivity and potential applications that are not shared by its similar compounds. The thioether group can undergo oxidation and redox reactions, while the isocyanate group can form covalent bonds with nucleophiles, making this compound versatile in various chemical and biological contexts.
Properties
CAS No. |
58555-10-5 |
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Molecular Formula |
C10H11NOS |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
1-isocyanato-4-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H11NOS/c1-8(2)13-10-5-3-9(4-6-10)11-7-12/h3-6,8H,1-2H3 |
InChI Key |
MXEDTTKSCNBEGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)N=C=O |
Origin of Product |
United States |
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